molecular formula C11H8F3N3O2 B15064343 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide

Cat. No.: B15064343
M. Wt: 271.19 g/mol
InChI Key: WZXXWYZXRGFFFI-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 6th position, a hydroxy group at the 4th position, and a carbohydrazide group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multi-step reactions. One common method starts with the preparation of 4-hydroxy-6-(trifluoromethyl)quinoline, which is then converted to the carbohydrazide derivative through a reaction with hydrazine hydrate under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as nitration, reduction, and cyclization, followed by functional group modifications to introduce the hydroxy, trifluoromethyl, and carbohydrazide groups .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with bacterial enzymes and cellular components. It is believed to inhibit the synthesis of essential biomolecules in bacteria, leading to their death. The compound may target enzymes involved in cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)5-1-2-8-6(3-5)9(18)7(4-16-8)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19)

InChI Key

WZXXWYZXRGFFFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)NN

Origin of Product

United States

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